Diethyl 2-(3,4-dichlorophenyl)malonate

Description

The exact mass of the compound Diethyl 2-(3,4-dichlorophenyl)malonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 2-(3,4-dichlorophenyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(3,4-dichlorophenyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

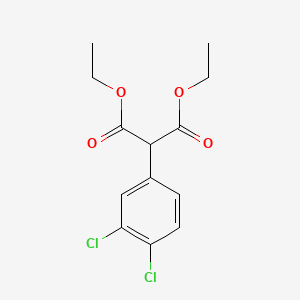

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(3,4-dichlorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-6-9(14)10(15)7-8/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSMDWSQPZMQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425126 | |

| Record name | Diethyl (3,4-Dichlorophenyl)Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28751-26-0 | |

| Record name | Diethyl (3,4-Dichlorophenyl)Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL 2-(3,4-DICHLOROPHENYL)MALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-(3,4-dichlorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(3,4-dichlorophenyl)malonate is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceutical and agrochemical compounds. The presence of the dichlorophenyl ring and the reactive malonate functionality makes it a versatile building block for introducing this substituted aromatic moiety into more complex structures. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical considerations for process optimization and safety.

Core Synthesis Strategy: Malonic Ester Alkylation

The most direct and widely employed method for the synthesis of diethyl 2-(3,4-dichlorophenyl)malonate is the alkylation of diethyl malonate. This classic C-C bond-forming reaction proceeds via a nucleophilic substitution mechanism, where the enolate of diethyl malonate attacks an appropriate electrophile, in this case, a 3,4-dichlorobenzyl halide.

The overall transformation can be visualized as a two-step process:

-

Enolate Formation: Deprotonation of the acidic α-hydrogen of diethyl malonate using a suitable base to generate a resonance-stabilized enolate.

-

Nucleophilic Substitution (S_N2): The enolate anion acts as a nucleophile, attacking the electrophilic benzylic carbon of a 3,4-dichlorobenzyl halide, displacing the halide leaving group.

Mechanistic Considerations and Reagent Selection

1. Diethyl Malonate: The Nucleophile Precursor

Diethyl malonate is an ideal starting material due to the acidity of the methylene protons (pKa ≈ 13) situated between two electron-withdrawing ester groups.[1] This enhanced acidity allows for facile deprotonation with a moderately strong base.

2. Choice of Base: A Critical Parameter

The selection of the base is crucial to the success of the reaction. The base must be strong enough to quantitatively deprotonate diethyl malonate but should not promote side reactions.

-

Sodium Ethoxide (NaOEt): This is a commonly used and highly effective base for this transformation. A key advantage is that it avoids the possibility of transesterification, as the ethoxide anion matches the ethyl groups of the ester.[2]

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates diethyl malonate, driving the enolate formation to completion.[3] It produces hydrogen gas as a byproduct, which requires careful handling.

3. The Electrophile: 3,4-Dichlorobenzyl Halide

The electrophilic partner in this synthesis is a 3,4-dichlorobenzyl halide. Both 3,4-dichlorobenzyl chloride and 3,4-dichlorobenzyl bromide are suitable reagents.

-

3,4-Dichlorobenzyl Chloride: Commercially available and a common choice for this type of alkylation.

-

3,4-Dichlorobenzyl Bromide: Often more reactive than the chloride, potentially leading to faster reaction times or milder conditions. It can be synthesized from 3,4-dichlorotoluene.

4. Solvent Selection

The solvent must be able to dissolve the reactants and be inert under the reaction conditions.

-

Ethanol: When using sodium ethoxide, absolute (anhydrous) ethanol is the solvent of choice.

-

Aprotic Polar Solvents (e.g., DMF, DMSO): These are often used with sodium hydride to facilitate the dissolution of the reagents and promote the S_N2 reaction.

Synthesis Pathway Overview

The synthesis of diethyl 2-(3,4-dichlorophenyl)malonate can be broken down into two main stages: the preparation of the electrophile (if not commercially sourced) and the subsequent alkylation reaction.

Caption: Overall synthesis pathway for diethyl 2-(3,4-dichlorophenyl)malonate.

Experimental Protocols

Part 1: Synthesis of 3,4-Dichlorobenzyl Bromide (Electrophile)

This protocol describes the benzylic bromination of 3,4-dichlorotoluene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dichlorotoluene | 161.03 | 16.1 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorotoluene (16.1 g, 0.10 mol), N-bromosuccinimide (18.7 g, 0.105 mol), and benzoyl peroxide (0.24 g, 0.001 mol) in carbon tetrachloride (200 mL).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS, which is converted to succinimide (which floats on top of the CCl₄).

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide and wash it with a small amount of cold CCl₄.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude 3,4-dichlorobenzyl bromide can be purified by vacuum distillation.

Part 2: Synthesis of Diethyl 2-(3,4-dichlorophenyl)malonate

This protocol details the alkylation of diethyl malonate with the prepared 3,4-dichlorobenzyl bromide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Metal | 22.99 | 2.3 g | 0.10 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Diethyl Malonate | 160.17 | 16.0 g | 0.10 |

| 3,4-Dichlorobenzyl Bromide | 239.92 | 24.0 g | 0.10 |

| Diethyl Ether | 74.12 | As needed | - |

| Dilute HCl | - | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (2.3 g, 0.10 mol) in small pieces to absolute ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (16.0 g, 0.10 mol) dropwise at a rate that maintains a gentle reflux.

-

Alkylation: After the addition of diethyl malonate is complete, add a solution of 3,4-dichlorobenzyl bromide (24.0 g, 0.10 mol) in a small amount of absolute ethanol dropwise to the reaction mixture.

-

Reaction Completion: Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (can be monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with dilute HCl, followed by saturated NaCl solution. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 2-(3,4-dichlorophenyl)malonate.

Troubleshooting and Optimization

-

Dialkylation: A common side product is the dialkylated malonate. This can be minimized by the slow, controlled addition of the alkylating agent and using a strict 1:1 stoichiometry.

-

Elimination: The basic conditions can promote the E2 elimination of the benzyl halide, especially if the reaction is overheated. Maintaining a controlled temperature is key.

-

Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups. Ensure all reagents and glassware are anhydrous.

Safety Considerations

-

Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

-

3,4-Dichlorobenzyl Halides: These are lachrymators and irritants. Handle in a well-ventilated fume hood.

-

Solvents: Diethyl ether and ethanol are flammable. Carbon tetrachloride is toxic and a suspected carcinogen; handle with appropriate personal protective equipment.

Conclusion

The synthesis of diethyl 2-(3,4-dichlorophenyl)malonate via the alkylation of diethyl malonate is a robust and reliable method. Careful control of reaction conditions, particularly stoichiometry and the exclusion of water, is paramount for achieving high yields and purity. This guide provides a solid foundation for researchers and professionals to successfully synthesize this important chemical intermediate.

References

-

Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Quora. (2020). What is the preparation of diethyl malonate? Retrieved from [Link]

- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichlorotoluene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dichlorobenzyl chloride. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). US4031145A - Process for the production of 3,4-dichlorotoluene.

- Google Patents. (n.d.). US4031144A - Chlorination of toluene.

-

Iharanikkei Chemical Industry Co., Ltd. (n.d.). 95-75-0 3,4-DCT 3,4-Dichlorotoluene. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Efficient chlorination process of 3,4-dichlorobenzotrifluoride. Retrieved from [Link]

-

Chemsrc. (2025). 3,4-Dichlorobenzyl chloride | CAS#:102-47-6. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Diethyl Malonate: Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (2021). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]

-

NIH. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

-

Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]

-

J-STAGE. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of diethyl malonate in situ. Retrieved from [Link]

-

American Chemical Society. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Diethyl 2-(3,4-dichlorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(3,4-dichlorophenyl)malonate is a derivative of diethyl malonate, a versatile reagent in organic synthesis. The introduction of a 3,4-dichlorophenyl group to the alpha-carbon of the diethyl malonate backbone significantly influences its physicochemical properties, reactivity, and potential applications, particularly in the synthesis of novel pharmaceutical compounds and other complex organic molecules. The dichlorophenyl moiety introduces steric bulk and alters the electronic environment of the central carbon, impacting its acidity and reactivity in nucleophilic substitution reactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of Diethyl 2-(3,4-dichlorophenyl)malonate, alongside established methodologies for their experimental determination. While extensive experimental data for this specific derivative is not widely published, this guide leverages data from the parent compound, diethyl malonate, and related isomers to provide a robust framework for its characterization and use in research and development.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure.

| Identifier | Value | Source |

| Chemical Name | Diethyl 2-(3,4-dichlorophenyl)malonate | - |

| CAS Number | 28751-26-0 | [1] |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [2] |

| Molecular Weight | 305.15 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OCC | - |

| InChI Key | FIGCCTUCURBNIF-UHFFFAOYSA-N | [2] |

Physicochemical Properties: A Comparative Analysis

Detailed experimental data for Diethyl 2-(3,4-dichlorophenyl)malonate is limited in publicly accessible literature. Therefore, a comparative approach with the well-characterized parent compound, diethyl malonate, and its isomer, diethyl 2-(2,4-dichlorophenyl)malonate, is employed to infer its properties.

| Property | Diethyl 2-(3,4-dichlorophenyl)malonate | Diethyl malonate (for comparison) | Diethyl 2-(2,4-dichlorophenyl)malonate (for comparison) |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature | Colorless liquid | Colorless to pale yellow liquid or solid |

| Melting Point | Data not available | -50 °C | Data not available |

| Boiling Point | Predicted to be significantly higher than diethyl malonate | 199 °C | Data not available |

| Refractive Index (n²⁰/D) | 1.5105 | 1.414 | 1.5095-1.5155 |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and have low solubility in water. | Miscible with ethanol, ether; slightly soluble in water.[3] | Soluble in organic solvents such as ethanol and acetone; moderate to low solubility in water.[4] |

Expert Insights: The presence of the dichlorophenyl group is expected to increase the melting and boiling points of Diethyl 2-(3,4-dichlorophenyl)malonate compared to diethyl malonate due to increased molecular weight and stronger intermolecular forces (van der Waals and dipole-dipole interactions). The aromatic ring and chlorine atoms also increase the refractive index. While the ester groups provide some polarity, the overall molecule is largely nonpolar, leading to poor solubility in water but good solubility in organic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (Ar-H): Three protons on the dichlorophenyl ring are expected to appear in the aromatic region (δ 7.0-7.6 ppm). Their splitting pattern will be complex due to their coupling with each other.

-

Methine Proton (-CH-): The single proton on the alpha-carbon is expected to be a singlet and will likely be shifted downfield due to the electron-withdrawing effects of the adjacent ester and dichlorophenyl groups.

-

Methylene Protons (-OCH₂CH₃): The four protons of the two ethyl ester groups will appear as a quartet, typically in the range of δ 4.1-4.3 ppm, due to coupling with the adjacent methyl protons.

-

Methyl Protons (-OCH₂CH₃): The six protons of the two ethyl groups will appear as a triplet, typically in the range of δ 1.2-1.4 ppm, due to coupling with the adjacent methylene protons.

¹³C NMR (Predicted):

-

Carbonyl Carbons (C=O): Two peaks are expected in the downfield region (δ 165-175 ppm) corresponding to the two ester carbonyl carbons.

-

Aromatic Carbons: Six peaks are expected in the aromatic region (δ 120-140 ppm), with the carbons bearing the chlorine atoms being shifted further downfield.

-

Methylene Carbons (-OCH₂CH₃): One peak is expected around δ 60-65 ppm.

-

Methine Carbon (-CH-): One peak is expected around δ 50-60 ppm.

-

Methyl Carbons (-OCH₂CH₃): One peak is expected in the upfield region (δ 13-15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of Diethyl 2-(3,4-dichlorophenyl)malonate is expected to show characteristic absorption bands for its functional groups:

-

C=O Stretch (Ester): A strong, sharp peak around 1730-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong peak in the region of 1100-1300 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (305.15 g/mol ), with characteristic isotopic peaks due to the presence of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Common fragmentation patterns for diethyl malonate derivatives include the loss of ethoxy (-OC₂H₅), carboethoxy (-COOC₂H₅), and the entire ester group.[5]

Synthesis Pathway

A common method for the synthesis of substituted diethyl malonates involves the nucleophilic substitution of an alkyl or aryl halide with the enolate of diethyl malonate. For Diethyl 2-(3,4-dichlorophenyl)malonate, a plausible synthetic route would involve the reaction of 3,4-dichlorobenzyl halide with diethyl malonate in the presence of a base.

Caption: Plausible synthesis of Diethyl 2-(3,4-dichlorophenyl)malonate.

Experimental Protocols

Given the scarcity of published experimental data, the following protocols provide a framework for the in-house determination of key physicochemical properties.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

Sample Preparation: If the sample is a solid, finely powder a small amount using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, perform a rapid heating to get an approximate melting range.

-

For a more accurate determination, heat rapidly to about 15-20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Purity Check: A broad melting range suggests the presence of impurities.

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Solubility

Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form. The "like dissolves like" principle is a useful guide.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Sample Preparation: Add a small, measured amount of Diethyl 2-(3,4-dichlorophenyl)malonate (e.g., 10 mg or 10 µL) to a series of test tubes.

-

Solvent Addition: To each test tube, add a measured volume of a different solvent (e.g., 1 mL).

-

Mixing: Vigorously mix the contents of each test tube for a set period (e.g., 1-2 minutes) using a vortex mixer or by thorough stirring.

-

Observation: Observe each tube for signs of dissolution.

-

Soluble: The substance completely disappears, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the substance dissolves, but a solid or separate liquid phase remains.

-

Insoluble: The substance does not appear to dissolve at all.

-

-

Quantification (Optional): For a more quantitative measure, gradually add the solute to a known volume of solvent until no more dissolves (saturation). The solubility can then be expressed in terms of g/L or mol/L.

Caption: General workflow for determining the solubility of a compound.

Safety and Handling

Diethyl 2-(3,4-dichlorophenyl)malonate should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the safety data for the parent compound, diethyl malonate, it is combustible and can cause eye irritation.[6] Similar hazards should be assumed for its dichlorophenyl derivative. Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of fire, use carbon dioxide, dry powder, or foam as extinguishing agents.[6]

Conclusion

References

- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

-

PubChem. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Diethyl (2,4-dichlorophenyl)malonate, 95%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

AIP Publishing. (2019). Synthesis and characterizations of Diethyl 3,4-bis(2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate – DBDTTDO crystals of macro and nano scales. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-(3,4-dimethoxybenzylidene)malonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Wiley Online Library. (2021). Application of spectral library prediction for parallel reaction monitoring of viral peptides. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

-

ResearchGate. (2015). Studies on Physicochemical Properties of Biofield Treated 2,4-Dichlorophenol. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

-

mzCloud. (n.d.). Diethyl malonate. Retrieved from [Link]

Sources

- 1. DIETHYL 2-(3,4-DICHLOROPHENYL)MALONATE | 28751-26-0 [chemicalbook.com]

- 2. Diethyl (2,4-dichlorophenyl)malonate, 95% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 111544-93-5: DIETHYL 2,4-DICHLOROPHENYL MALONATE [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

spectral data for Diethyl 2-(3,4-dichlorophenyl)malonate

An In-depth Technical Guide to the Spectral Data of Diethyl 2-(3,4-dichlorophenyl)malonate

Introduction and Synthetic Strategy

Diethyl 2-(3,4-dichlorophenyl)malonate is a derivative of diethyl malonate, a versatile precursor in organic synthesis. The introduction of the 3,4-dichlorophenyl group significantly influences the electronic and steric properties of the parent molecule, which is reflected in its spectral data. Understanding these spectral nuances is crucial for reaction monitoring, quality control, and structural elucidation.

A common and effective method for the synthesis of such alpha-aryl malonic esters is the direct arylation of diethyl malonate. A plausible synthetic route involves a palladium-catalyzed cross-coupling reaction between diethyl malonate and 3,4-dichloroiodobenzene.

Proposed Synthetic Protocol: Palladium-Catalyzed Alpha-Arylation

This protocol is based on established methodologies for the synthesis of alpha-aryl malonic esters.

Materials:

-

Diethyl malonate

-

3,4-dichloroiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium hydride (NaH)

-

Anhydrous toluene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF. To this suspension, add diethyl malonate (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of diethyl malonate.

-

Catalyst Preparation: In a separate flame-dried flask, dissolve palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) in anhydrous toluene. Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.

-

Coupling Reaction: To the flask containing the diethyl malonate anion, add 3,4-dichloroiodobenzene (1.2 equivalents) followed by the prepared palladium catalyst solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Diethyl 2-(3,4-dichlorophenyl)malonate.

Caption: Palladium-catalyzed synthesis of Diethyl 2-(3,4-dichlorophenyl)malonate.

Spectroscopic Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d | 1H | Ar-H (H-2) |

| ~7.42 | d | 1H | Ar-H (H-5) |

| ~7.20 | dd | 1H | Ar-H (H-6) |

| ~4.60 | s | 1H | CH (malonate) |

| ~4.25 | q | 4H | OCH₂ |

| ~1.28 | t | 6H | CH₃ |

Interpretation:

-

Aromatic Region (δ 7.20-7.50): The 3,4-dichlorophenyl group will exhibit a characteristic splitting pattern. The proton at position 2 (H-2), being ortho to the malonate group, will likely appear as a doublet. The proton at position 5 (H-5) will also be a doublet due to coupling with H-6. The proton at H-6 will appear as a doublet of doublets, being coupled to both H-2 and H-5. The electron-withdrawing nature of the chlorine atoms will cause a downfield shift of these aromatic protons compared to unsubstituted benzene (δ 7.34).[1]

-

Malonate Methine Proton (δ ~4.60): The single proton on the alpha-carbon of the malonate moiety is expected to be a singlet and will be significantly deshielded due to the adjacent electron-withdrawing phenyl ring and carbonyl groups.

-

Ethyl Ester Protons (δ ~4.25 and ~1.28): The methylene protons (OCH₂) of the ethyl groups will appear as a quartet due to coupling with the adjacent methyl protons.[2] The methyl protons (CH₃) will appear as a triplet, coupled to the methylene protons.[2]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~135 | C-1 (Ar) |

| ~133 | C-4 (Ar-Cl) |

| ~131 | C-3 (Ar-Cl) |

| ~130 | C-5 (Ar) |

| ~129 | C-6 (Ar) |

| ~127 | C-2 (Ar) |

| ~62 | OCH₂ |

| ~57 | CH (malonate) |

| ~14 | CH₃ |

Interpretation:

-

Carbonyl Carbons (δ ~167): The two equivalent carbonyl carbons of the diethyl ester groups are expected to resonate at a downfield chemical shift, typical for ester carbonyls.[2]

-

Aromatic Carbons (δ 127-135): Six distinct signals are expected for the aromatic carbons. The carbons bearing the chlorine atoms (C-3 and C-4) will be shifted downfield. The quaternary carbon (C-1) attached to the malonate group will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region.

-

Malonate and Ethyl Carbons (δ 14-62): The methine carbon of the malonate (CH) will be found around δ 57. The methylene carbons (OCH₂) of the ethyl groups will be around δ 62, and the terminal methyl carbons (CH₃) will be the most upfield at approximately δ 14.[2]

Caption: Key ¹H and ¹³C NMR spectral correlations for the target molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~800-900 | Strong | C-H out-of-plane bend (aromatic) |

| ~700-800 | Strong | C-Cl stretch |

Interpretation:

-

C=O Stretch ( ~1740 cm⁻¹): A strong, sharp absorption band characteristic of the carbonyl group in an ester is expected. The presence of two ester groups may lead to a broadening of this peak.[3]

-

C-H Stretches (~2980 and ~3050-3100 cm⁻¹): The aliphatic C-H stretches from the ethyl groups will appear just below 3000 cm⁻¹, while the aromatic C-H stretches will be observed just above 3000 cm⁻¹.

-

Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These absorptions are characteristic of the benzene ring.

-

C-O Stretch (~1250 cm⁻¹): A strong band corresponding to the C-O single bond stretch of the ester functional group will be present.

-

C-Cl Stretch (~700-800 cm⁻¹): The presence of chlorine atoms on the aromatic ring will give rise to strong absorptions in this region.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, and its isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

-

Loss of Ethoxy Group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical, leading to an [M - 45]⁺ peak.

-

Loss of an Ethyl Group (-CH₂CH₃): Fragmentation involving the loss of an ethyl radical can also occur, resulting in an [M - 29]⁺ peak.

-

Loss of the Diethyl Malonate Moiety: A significant fragmentation could involve the cleavage of the bond between the aromatic ring and the malonate carbon, leading to a fragment corresponding to the 3,4-dichlorophenyl cation or related structures.[4]

-

McLafferty Rearrangement: The ester groups can undergo a McLafferty rearrangement, leading to the loss of ethylene (C₂H₄) and the formation of a radical cation.

Conclusion

This technical guide provides a detailed predictive analysis of the . By leveraging the known spectral characteristics of diethyl malonate and applying the principles of substituent effects, we have constructed a comprehensive spectral profile for the target molecule. This information is intended to aid researchers in the synthesis, identification, and characterization of this and related compounds. The provided synthetic protocol offers a reliable method for its preparation, and the detailed spectral interpretations will be invaluable for confirming its structure.

References

-

PubChem. Diethyl malonate. National Center for Biotechnology Information. [Link]

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

-

Canadian Science Publishing. The Infrared Spectra of Malonate Esters. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

Sources

Diethyl 2-(3,4-dichlorophenyl)malonate: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of Diethyl 2-(3,4-dichlorophenyl)malonate, a significant intermediate in the landscape of pharmaceutical and fine chemical synthesis. The document elucidates the molecule's structural and physicochemical properties, outlines a robust and replicable synthesis protocol, and discusses its potential applications, particularly in drug discovery. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Strategic Importance of Substituted Malonates

Substituted malonic esters are cornerstone building blocks in modern organic synthesis. Their value is rooted in the reactivity of the alpha-proton, which is readily abstracted to form a stabilized carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.

Diethyl 2-(3,4-dichlorophenyl)malonate, in particular, combines the classic reactivity of the malonic ester scaffold with the electronic and steric influences of a 3,4-dichlorophenyl substituent. This substitution pattern is of significant interest in medicinal chemistry, as the dichloro-aromatic motif is a common feature in a range of bioactive molecules, imparting properties such as enhanced metabolic stability and specific receptor interactions. This guide will provide a detailed examination of this compound, from its fundamental properties to its synthesis and potential applications.

Molecular Structure and Physicochemical Properties

The molecular integrity of a synthetic intermediate is paramount for its successful application. Diethyl 2-(3,4-dichlorophenyl)malonate possesses a well-defined structure that dictates its reactivity and physical characteristics.

Molecular Structure

The structure consists of a central alpha-carbon atom bonded to a 3,4-dichlorophenyl group, a hydrogen atom, and two ethoxycarbonyl (-COOEt) groups. The presence of the two ester functionalities significantly increases the acidity of the alpha-proton, making it susceptible to deprotonation by a suitable base.

Molecular Structure of Diethyl 2-(3,4-dichlorophenyl)malonate

A 2D representation of the molecular structure of Diethyl 2-(3,4-dichlorophenyl)malonate.

Physicochemical Data

A summary of the key physicochemical properties of Diethyl 2-(3,4-dichlorophenyl)malonate is presented in the table below. These values are essential for handling, reaction setup, and purification of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [1] |

| Molecular Weight | 305.15 g/mol | [1] |

| CAS Number | 28751-26-0 | [1][2] |

| Appearance | Expected to be a colorless to pale yellow liquid or solid | [3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and have low solubility in water. | [3] |

Synthesis Protocol: Malonic Ester Synthesis Approach

The synthesis of Diethyl 2-(3,4-dichlorophenyl)malonate is most effectively achieved through the well-established malonic ester synthesis. This method involves the alkylation of diethyl malonate with a suitable 3,4-dichlorobenzyl halide. The following protocol is a representative, field-proven methodology.

Causality Behind Experimental Choices

-

Choice of Base: Sodium ethoxide is selected as the base. Its conjugate acid is ethanol, which is also the solvent, thus preventing unwanted transesterification side reactions. The pKa of diethyl malonate's alpha-proton is approximately 13, making sodium ethoxide (pKa of ethanol ~16) sufficiently strong to achieve complete deprotonation.

-

Solvent: Anhydrous ethanol is the solvent of choice to maintain the integrity of the sodium ethoxide and prevent hydrolysis of the ester groups.

-

Reaction Temperature: The reaction is initially conducted at a reduced temperature during the deprotonation step to control the exothermic reaction and then gently refluxed to ensure the completion of the nucleophilic substitution.

Workflow for the Synthesis of Diethyl 2-(3,4-dichlorophenyl)malonate

Sources

A Senior Application Scientist's Guide to the Research Applications of Diethyl 2-(3,4-dichlorophenyl)malonate

Abstract

This technical guide provides an in-depth exploration of Diethyl 2-(3,4-dichlorophenyl)malonate, a versatile chemical intermediate with significant, yet underexplored, potential in modern chemical and pharmaceutical research. We will dissect its core chemical properties, grounded in the well-established reactivity of malonic esters, and project its utility as a strategic building block in the synthesis of novel heterocyclic compounds, active pharmaceutical ingredients (APIs), and agrochemicals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates for the creation of novel molecular entities. We will provide not only the theoretical framework for its application but also practical, field-proven insights into its experimental utilization.

Introduction: Unveiling a Versatile Synthetic Intermediate

Diethyl 2-(3,4-dichlorophenyl)malonate (CAS No. 28751-26-0) is a derivative of diethyl malonate, a cornerstone reagent in organic synthesis.[1][2] Its structure is distinguished by the presence of a 3,4-dichlorophenyl substituent on the α-carbon of the malonic ester framework. This seemingly simple modification introduces significant electronic and steric properties that can be strategically exploited in the design of new molecules. The dichlorinated phenyl ring is a common feature in many biologically active compounds, suggesting that this particular malonate derivative is a high-value starting material for targeted synthesis campaigns.[3][4]

This guide will illuminate the synthetic pathways accessible through Diethyl 2-(3,4-dichlorophenyl)malonate, moving beyond theoretical reactivity to provide a practical roadmap for its application in contemporary research challenges.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of Diethyl 2-(3,4-dichlorophenyl)malonate are summarized below.

| Property | Value | Source |

| CAS Number | 28751-26-0 | [5][6][7] |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [6][7][8] |

| Molecular Weight | 305.15 g/mol | [7] |

| IUPAC Name | diethyl 2-(3,4-dichlorophenyl)propanedioate | [8] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and slightly soluble in water.[9] | - |

Core Chemical Structure

The structure of Diethyl 2-(3,4-dichlorophenyl)malonate is central to its reactivity. The diagram below illustrates its key functional components.

Caption: Chemical structure of Diethyl 2-(3,4-dichlorophenyl)malonate.

The Chemistry of Opportunity: Reactivity and Synthetic Utility

The synthetic versatility of Diethyl 2-(3,4-dichlorophenyl)malonate stems from the unique reactivity of its α-hydrogen, located on the carbon atom situated between the two electron-withdrawing carbonyl groups.[1][9] This "active methylene" proton is significantly more acidic (pKa ≈ 13 in DMSO for diethyl malonate) than typical C-H bonds, making it readily removable by a moderately strong base.

The Active Methylene Group: A Nucleophilic Powerhouse

Deprotonation of the α-hydrogen generates a resonance-stabilized enolate ion. This carbanion is a potent nucleophile, capable of participating in a wide range of carbon-carbon bond-forming reactions.[2] This reactivity is the cornerstone of malonic ester synthesis, a powerful method for preparing substituted carboxylic acids.[1]

Caption: General workflow for activating and reacting the malonate.

This fundamental reactivity enables several key synthetic transformations:

-

Alkylation: The enolate readily reacts with alkyl halides (R-X) to form α-alkylated derivatives. This is a primary method for introducing carbon chains.

-

Acylation: Reaction with acyl chlorides (R-COCl) or anhydrides yields α-acylated products, which are precursors to β-ketoesters.[9]

-

Cyclocondensation: The malonate can react with dinucleophiles, such as urea or amidines, to form a variety of six-membered heterocyclic rings.[10] This is a classic route to compounds like barbituric acids.[10][11]

Potential Research Applications: A Forward Look

The true value of Diethyl 2-(3,4-dichlorophenyl)malonate lies in its application as a strategic starting material for synthesizing molecules with potential biological activity. The 3,4-dichlorophenyl motif is a known pharmacophore, and its incorporation into novel scaffolds is a promising avenue for discovery.

Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The ability of malonates to undergo cyclocondensation reactions makes Diethyl 2-(3,4-dichlorophenyl)malonate an ideal precursor for novel, substituted heterocycles.[10]

Potential Targets:

-

Substituted Pyrimidines and Barbiturates: By reacting with urea or thiourea, it can serve as a precursor to barbiturates bearing the 3,4-dichlorophenyl group. These compounds could be investigated for novel CNS activities.

-

Quinolone and Pyridone Derivatives: Condensation reactions with appropriate amino-aromatic precursors can lead to the synthesis of quinolone and pyridone cores, which are central to many antibacterial and anticancer agents.[2][9][11]

-

Coumarins: While less direct, malonates can be involved in multi-step syntheses leading to coumarin derivatives, which have a wide range of biological activities.[9]

The presence of the dichlorophenyl group can significantly influence the pharmacological profile of the resulting heterocycle by altering its lipophilicity, electronic distribution, and ability to engage in specific binding interactions with biological targets.

Precursor for Active Pharmaceutical Ingredients (APIs)

The malonic ester synthesis pathway allows for the creation of complex substituted carboxylic acids.[2] Starting with Diethyl 2-(3,4-dichlorophenyl)malonate, one can envision the synthesis of novel APIs where this moiety is crucial for activity.

Hypothetical Drug Development Workflow:

Caption: Synthesis of a substituted acetic acid API precursor.

This pathway could be used to synthesize analogues of known drugs or to create entirely new chemical entities for screening. For example, many non-steroidal anti-inflammatory drugs (NSAIDs) are substituted acetic or propionic acids. This synthetic route provides a direct entry into novel compounds of that class.

Application in Agrochemical Synthesis

The chlorinated phenyl ring is a hallmark of many successful pesticides and herbicides. The reactivity of Diethyl 2-(3,4-dichlorophenyl)malonate makes it an attractive starting material for the synthesis of new agrochemicals.[1] For instance, it could be used to synthesize precursors for novel insecticides, fungicides, or herbicides, where the 3,4-dichloro substitution pattern is essential for activity and metabolic stability.[11]

Field-Proven Methodology: A Representative Experimental Protocol

To translate theory into practice, this section provides a robust, self-validating protocol for a key reaction: the alkylation of Diethyl 2-(3,4-dichlorophenyl)malonate. This procedure is based on well-established principles of malonic ester synthesis.

Objective: To synthesize Diethyl 2-allyl-2-(3,4-dichlorophenyl)malonate.

Materials:

-

Diethyl 2-(3,4-dichlorophenyl)malonate

-

Anhydrous Ethanol

-

Sodium metal (or Sodium Ethoxide)

-

Allyl Bromide

-

Diethyl Ether

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaCl solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Preparation of Sodium Ethoxide (Base): Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved. Causality Note: This in-situ generation of sodium ethoxide ensures a dry, reactive base, which is critical for efficient deprotonation of the malonate.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add Diethyl 2-(3,4-dichlorophenyl)malonate (1.0 eq) dropwise at 0 °C. Stir the resulting solution for 30-60 minutes at room temperature. Self-Validation Check: The formation of the sodium enolate may result in a slightly viscous or cloudy solution.

-

Alkylation (C-C Bond Formation): Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Causality Note: Using a slight excess of the electrophile (allyl bromide) drives the reaction to completion. Refluxing provides the necessary activation energy for the Sₙ2 reaction.

-

Workup and Extraction: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NH₄Cl solution, and finally with brine. Causality Note: The NH₄Cl wash neutralizes any remaining base, while the brine wash helps to remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Diethyl 2-allyl-2-(3,4-dichlorophenyl)malonate by vacuum distillation or column chromatography on silica gel.

Conclusion

Diethyl 2-(3,4-dichlorophenyl)malonate is more than just another malonic ester derivative; it is a strategically designed building block that holds considerable promise for innovation in pharmaceutical and chemical research. Its activated methylene group provides a reliable handle for constructing complex molecular architectures, while the embedded 3,4-dichlorophenyl moiety serves as a valuable pharmacophore. By leveraging the synthetic pathways detailed in this guide, researchers are well-equipped to explore new chemical space, leading to the potential discovery of novel therapeutics and agrochemicals.

References

-

Chemsigma. DIETHYL 2-(3,4-DICHLOROPHENYL)MALONATE [28751-26-0]. Retrieved from [Link]

-

Wikipedia. Diethyl malonate. Retrieved from [Link]

-

PubChemLite. Diethyl 2-(3,4-dichlorophenyl)malonate (C13H14Cl2O4). Retrieved from [Link]

- Google Patents. CN101525290B - Preparation method of diethyl malonate.

-

Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1334-1358. Available at: [Link]

-

Der Pharma Chemica. (2013). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 5(5), 134-138. Retrieved from [Link]

-

Cheméo. Chemical Properties of Diethyl malonate (CAS 105-53-3). Retrieved from [Link]

- Google Patents. CN105646399A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

- Google Patents. CN1237571A - Preparation method of diethyl malonate.

-

Taylor & Francis Online. (2022). Mesomorphic properties of cyanobiphenyl dimers with a substituted central malonate unit: overruling effect of fluorination. Liquid Crystals, 49(10), 1367-1378. Retrieved from [Link]

-

YouTube. (2022). Synthesis of Diethyl malonate (Malonic ester) | Dr. Bharat Baria. Retrieved from [Link]

- Google Patents. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

- Google Patents. US9108914B1 - Method to obtain methylene malonate via bis(hydroxymethyl) malonate pathway.

-

MDPI. (2023). Editorial: Organic Compounds with Biological Activity. Compounds, 3(3), 444-449. Retrieved from [Link]

-

Chen, J., & Dai, G. (2021). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 26(2), 395. Available at: [Link]

-

Kolesinska, J., & Urbanski, T. (1960). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 8, 253-257. Retrieved from [Link]

-

MDPI. (2020). Biological Activity and Applications of Natural Compounds. Retrieved from [Link]

Sources

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DIETHYL 2-(3,4-DICHLOROPHENYL)MALONATE | 28751-26-0 [chemicalbook.com]

- 6. DIETHYL 2-(3,4-DICHLOROPHENYL)MALONATE [28751-26-0] | Chemsigma [chemsigma.com]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - Diethyl 2-(3,4-dichlorophenyl)malonate (C13H14Cl2O4) [pubchemlite.lcsb.uni.lu]

- 9. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 10. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diethyl malonate - Wikipedia [en.wikipedia.org]

The Rising Profile of Dichlorophenyl Malonate Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

Introduction: The Chemical Versatility and Biological Promise of Dichlorophenyl Malonates

Dichlorophenyl malonate derivatives represent an intriguing class of organic compounds characterized by a central malonate core flanked by one or more dichlorophenyl rings. This structural motif has garnered significant attention in medicinal chemistry due to its potential to confer a wide spectrum of biological activities. The presence of the dichlorophenyl group can significantly modulate the lipophilicity, electronic properties, and steric hindrance of the parent malonate molecule, thereby influencing its interaction with biological targets.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of dichlorophenyl malonate derivatives, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. We will delve into the mechanistic underpinnings of their actions and provide detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to harness the potential of this promising chemical scaffold.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Dichlorophenyl malonate derivatives and their heterocyclic derivatives have shown considerable promise as a novel class of antimicrobial agents.[1]

Mechanistic Insights: Disrupting Cellular Respiration

A primary mechanism underlying the antimicrobial activity of malonate derivatives is the competitive inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[2][3] Malonate, being structurally similar to the natural substrate succinate, binds to the active site of SDH without undergoing oxidation, thereby halting cellular respiration and leading to bacterial cell death.[2] The dichlorophenyl moiety can enhance this inhibitory activity by increasing the compound's affinity for the enzyme's active site or by facilitating its transport across the bacterial cell membrane.

Diagram: Mechanism of Succinate Dehydrogenase Inhibition by Dichlorophenyl Malonate

Sources

An In-depth Technical Guide to Diethyl 2-(3,4-dichlorophenyl)malonate

Abstract

Diethyl 2-(3,4-dichlorophenyl)malonate is a versatile synthetic intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. As a substituted α-aryl malonic ester, its structure provides a unique scaffold for the synthesis of a wide array of complex molecules, including pharmacologically active compounds. The presence of the 3,4-dichlorophenyl moiety offers both steric and electronic properties that can be crucial for modulating biological activity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this key chemical building block. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore its utility as a precursor to valuable pharmaceutical agents.

Introduction: The Strategic Importance of α-Aryl Malonates

The α-aryl malonate framework is a cornerstone in modern organic synthesis. The malonic ester portion provides a synthetically flexible handle, allowing for transformations such as hydrolysis and decarboxylation to yield α-aryl acetic acids—a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The aryl group, in this case, 3,4-dichlorophenyl, imparts specific lipophilic and electronic characteristics to the final molecule, which are critical for receptor binding and pharmacokinetic profiles. Diethyl 2-(3,4-dichlorophenyl)malonate, therefore, is not just a reagent but a strategic precursor for creating molecules with tailored biological functions. Its derivatives are explored in various therapeutic areas, building upon the established roles of malonates in the synthesis of barbiturates, vasodilators, and other pharmaceuticals[2][3].

Physicochemical Properties and Spectroscopic Characterization

Understanding the fundamental properties of Diethyl 2-(3,4-dichlorophenyl)malonate is essential for its effective use in synthesis. The compound is typically a liquid at room temperature[4].

Table 1: Physicochemical Properties of Diethyl 2-(3,4-dichlorophenyl)malonate

| Property | Value | Source |

| CAS Number | 28751-26-0 | [5][6] |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [7] |

| Molecular Weight | 305.15 g/mol | [6] |

| IUPAC Name | diethyl 2-(3,4-dichlorophenyl)propanedioate | [7] |

| InChI Key | GZSMDWSQPZMQDV-UHFFFAOYSA-N | [7] |

| Predicted XlogP | 3.8 | [7] |

| Physical Form | Liquid | [4] |

Spectroscopic Analysis

Accurate characterization is paramount for verifying the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet around 1.2-1.3 ppm and a quartet around 4.2-4.3 ppm). The methine proton (the single proton on the α-carbon) would appear as a singlet, and the aromatic protons of the 3,4-dichlorophenyl ring would exhibit a complex multiplet pattern in the aromatic region (approx. 7.2-7.5 ppm).

-

¹³C NMR : The carbon NMR would show distinct signals for the carbonyl carbons of the ester groups (~165-170 ppm), the α-carbon, the carbons of the ethyl groups, and the six unique carbons of the dichlorophenyl ring.

-

-

Mass Spectrometry (MS) : Electron impact mass spectrometry (EI-MS) is a powerful tool for confirming the molecular weight. The fragmentation pattern for substituted diethyl malonates is often characterized by the loss of the entire diethyl malonate moiety (M-159)[8]. For Diethyl 2-(3,4-dichlorophenyl)malonate (MW 305.15), a prominent molecular ion peak ([M]⁺) should be observable, along with a characteristic isotopic pattern due to the two chlorine atoms.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically found around 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic and aliphatic portions and C-Cl stretching bands.

Synthesis and Mechanistic Considerations

The primary route for synthesizing Diethyl 2-(3,4-dichlorophenyl)malonate is through the C-arylation of diethyl malonate. This transformation involves forming a carbon-carbon bond between the nucleophilic α-carbon of the malonate enolate and an electrophilic dichlorophenyl source. While several methods exist, copper-catalyzed coupling reactions have emerged as particularly mild and efficient, offering broad functional group tolerance[1].

Copper-Catalyzed Arylation: A Mechanistic Overview

The copper-catalyzed C-arylation of diethyl malonate with an aryl halide (e.g., 3,4-dichloroiodobenzene) is a robust method[1][9]. The causality behind this choice of methodology lies in its ability to overcome the limitations of traditional methods, which often require harsh conditions[1].

The proposed mechanism involves several key steps:

-

Enolate Formation : A base, such as cesium carbonate (Cs₂CO₃), deprotonates diethyl malonate to form the nucleophilic enolate. Cs₂CO₃ is often preferred for its high solubility in organic solvents and its ability to facilitate the reaction without causing unwanted side reactions like ester hydrolysis.

-

Oxidative Addition : The active Cu(I) catalyst reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Cu(III)-aryl intermediate.

-

Ligand Exchange/Coordination : The malonate enolate coordinates to the copper center. The choice of ligand, such as 2-phenylphenol or picolinic acid, is crucial as it stabilizes the copper complex, prevents catalyst decomposition, and facilitates the subsequent reductive elimination step[1][9].

-

Reductive Elimination : The aryl group and the malonate moiety are coupled in a reductive elimination step from the Cu(III) center, forming the desired C-C bond of the product and regenerating the Cu(I) catalyst to complete the catalytic cycle.

Caption: General workflow for copper-catalyzed synthesis.

Experimental Protocol: Microwave-Assisted Copper-Catalyzed Synthesis

This protocol is adapted from general microwave-assisted procedures for the α-arylation of diethyl malonate, which offer significant advantages in terms of reduced reaction times[9].

Materials:

-

Diethyl malonate (DEM)

-

3,4-Dichloroiodobenzene

-

Copper(I) Iodide (CuI)

-

Picolinic Acid

-

Cesium Carbonate (Cs₂CO₃), anhydrous

-

Toluene, anhydrous

-

Microwave reactor vial with a stir bar

-

Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Procedure:

-

Vial Preparation : To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add CuI (10 mol%), picolinic acid (20 mol%), and anhydrous Cs₂CO₃ (2.0 equivalents).

-

Reagent Addition : Sequentially add 3,4-dichloroiodobenzene (1.0 equivalent), diethyl malonate (1.5 equivalents), and anhydrous toluene (to achieve a ~0.5 M concentration).

-

Reaction Execution : Seal the vial and place it in the microwave reactor. Irradiate the mixture at 90 °C for 20-30 minutes with stirring. The use of microwave irradiation accelerates the reaction by promoting efficient heat transfer directly to the polar reagents.

-

Workup : After cooling the reaction mixture to room temperature, dilute it with ethyl acetate. Filter the mixture through a pad of celite to remove the inorganic salts. The filtrate is then washed sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Diethyl 2-(3,4-dichlorophenyl)malonate.

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed using the spectroscopic methods outlined in Section 2.1.

Reactivity and Synthetic Applications in Drug Development

The true value of Diethyl 2-(3,4-dichlorophenyl)malonate lies in its reactivity, which allows it to serve as a versatile precursor to more complex molecular architectures.

Key Transformations

The core reactivity stems from the malonic ester functionality. The most common and powerful transformation is hydrolysis followed by decarboxylation .

-

Saponification : The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH or KOH), followed by acidification.

-

Decarboxylation : Upon heating, the resulting malonic acid derivative readily loses one molecule of CO₂, yielding 2-(3,4-dichlorophenyl)acetic acid. This transformation is entropically favored and is a classic method for generating substituted acetic acids.

This 2-(3,4-dichlorophenyl)acetic acid is a valuable building block in its own right, often used to synthesize amides, esters, and other derivatives with potential biological activity.

Sources

- 1. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. Arylation of diethyl alkylmalonates: synthetic route to diethyl alkyl(substituted aryl)malonates with the aid of temporary arene complexation by the cyclopentadienyliron moiety - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Diethyl 2-(2,4-dichlorophenyl)malonate | 111544-93-5 [sigmaaldrich.com]

- 5. DIETHYL 2-(3,4-DICHLOROPHENYL)MALONATE | 28751-26-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - Diethyl 2-(3,4-dichlorophenyl)malonate (C13H14Cl2O4) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Cornerstone of Carbon-Carbon Bond Formation: A Technical Guide to the Discovery and Synthetic Utility of Substituted Diethyl Malonates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Reagent

Diethyl malonate, the diethyl ester of malonic acid, stands as a titan in the world of organic synthesis.[1][2] Its true power lies not in its inherent structure, but in the remarkable reactivity of the central methylene group, flanked by two electron-withdrawing ester functionalities. This unique electronic arrangement imparts significant acidity to the α-hydrogens, making diethyl malonate a readily accessible and highly versatile nucleophile for the construction of a vast array of organic molecules.[3][4] From the synthesis of pharmaceuticals and agrochemicals to the creation of fragrances and flavoring agents, the applications of substituted diethyl malonates are extensive and continue to expand.[1][2] This in-depth technical guide will provide a comprehensive overview of the discovery and history of this pivotal reagent, followed by a detailed exploration of the core synthetic methodologies for the preparation of its substituted derivatives, complete with mechanistic insights and practical experimental protocols.

A Historical Perspective: From Malic Acid to a Synthetic Workhorse

The story of diethyl malonate is intrinsically linked to its parent dicarboxylic acid, malonic acid. The name "malonic" is derived from the Greek word μᾶλον (malon), meaning 'apple', as malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid, a compound found in apples.[5] While the precise first synthesis of diethyl malonate is less documented, it is understood to have been achieved in the 19th century through the acid-catalyzed esterification of malonic acid with ethanol, a foundational reaction in organic chemistry.[4][6]

The true synthetic potential of diethyl malonate began to be unlocked with the advent of named reactions that utilized its unique reactivity. The development of the malonic ester synthesis, the Knoevenagel condensation, and the Michael addition in the late 19th and early 20th centuries solidified the role of diethyl malonate as a cornerstone reagent for carbon-carbon bond formation. These powerful transformations, which will be discussed in detail, provided chemists with reliable and predictable methods for introducing new alkyl, aryl, and other functional groups at the α-position of the malonate core, paving the way for the synthesis of complex molecular architectures.

Core Synthetic Methodologies for Substituted Diethyl Malonates

The generation of substituted diethyl malonates primarily revolves around three fundamental transformations that leverage the nucleophilic character of the malonate enolate.

The Malonic Ester Synthesis: A Classic Approach to Alkylation

The malonic ester synthesis is a robust and widely employed method for the preparation of mono- and disubstituted acetic acids, with the substituted diethyl malonate as a key intermediate.[7] The underlying principle is the alkylation of the diethyl malonate enolate with an appropriate alkyl halide.

The success of the malonic ester synthesis hinges on the enhanced acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which allows for facile deprotonation by a moderately strong base, such as sodium ethoxide.[8] The resulting enolate is stabilized by resonance, delocalizing the negative charge onto the two adjacent oxygen atoms. This stabilized enolate then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide in a classic SN2 reaction.

The choice of base is critical; using the sodium salt of the corresponding alcohol (e.g., sodium ethoxide with diethyl malonate) prevents transesterification, a potential side reaction that could lead to a mixture of ester products. The subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding the substituted acetic acid.

Diagram: Mechanism of Malonic Ester Synthesis

Caption: Mechanism of the malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

1-Bromobutane

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

-

Add diethyl malonate dropwise to the stirred solution at room temperature.

-

After the addition is complete, add 1-bromobutane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with a saturated aqueous ammonium chloride solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl butylmalonate.

The Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the synthesis of α,β-unsaturated dicarbonyl compounds and related structures.[2] It involves the reaction of an active methylene compound, such as diethyl malonate, with an aldehyde or ketone, catalyzed by a weak base.[9]

The reaction is initiated by the deprotonation of diethyl malonate by a weak base, typically a primary or secondary amine like piperidine or pyridine, to form the enolate.[10] This nucleophilic enolate then adds to the carbonyl carbon of the aldehyde or ketone. The resulting β-hydroxy compound undergoes subsequent dehydration to yield the final α,β-unsaturated product. The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone reactant.[9] The removal of water, often through azeotropic distillation, can be employed to drive the reaction to completion.[2]

Diagram: Knoevenagel Condensation Workflow

Caption: Generalized workflow for the Knoevenagel condensation.

Materials:

-

Diethyl malonate

-

Benzaldehyde

-

Piperidine

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl malonate, benzaldehyde, and a catalytic amount of piperidine in toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with dilute hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or vacuum distillation.

The Michael Addition: Conjugate Addition for 1,5-Dicarbonyl Compounds

The Michael addition, or 1,4-conjugate addition, is a versatile method for forming carbon-carbon bonds by the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11] Diethyl malonate is an excellent Michael donor, providing a stabilized carbanion for this transformation.[1]

The reaction is initiated by the deprotonation of diethyl malonate by a base to generate the enolate. This enolate then attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate fashion.[4] The resulting enolate intermediate is then protonated during workup to yield the 1,5-dicarbonyl adduct.[11] The thermodynamic stability of the 1,5-dicarbonyl product drives the reaction to completion.

Diagram: Michael Addition Mechanism

Caption: Mechanism of the Michael addition with diethyl malonate.

Materials:

-

Diethyl malonate

-

Methyl vinyl ketone

-

Sodium ethoxide

-

Ethanol

Procedure:

-

In a flask cooled in an ice bath, add a solution of sodium ethoxide in ethanol.

-

Add diethyl malonate dropwise to the cooled solution with stirring.

-

After the addition is complete, add methyl vinyl ketone dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Neutralize the reaction mixture with dilute acetic acid.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude product, which can be purified by vacuum distillation.

The Decarboxylation Step: Accessing Substituted Carboxylic Acids

A common and highly useful subsequent reaction for substituted diethyl malonates is their conversion to substituted carboxylic acids via hydrolysis and decarboxylation. Saponification of the diester with a base, followed by acidification, yields the substituted malonic acid. These β-dicarboxylic acids are thermally unstable and readily lose carbon dioxide upon heating to afford the corresponding monosubstituted or disubstituted acetic acid.

Data Summary

| Reaction Type | Key Reagents | Product Type | Typical Yields |

| Malonic Ester Synthesis | Diethyl malonate, NaOEt, Alkyl halide | Substituted diethyl malonate | Good to Excellent |

| Knoevenagel Condensation | Diethyl malonate, Aldehyde/Ketone, Weak base | α,β-Unsaturated dicarbonyl | Good to Excellent |

| Michael Addition | Diethyl malonate, α,β-Unsaturated carbonyl, Base | 1,5-Dicarbonyl compound | Good to Excellent |

Conclusion: A Timeless Reagent for Modern Synthesis